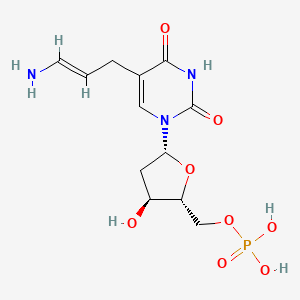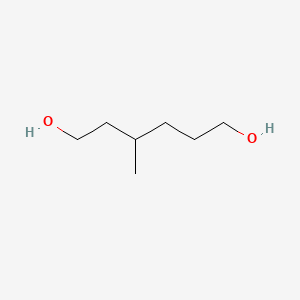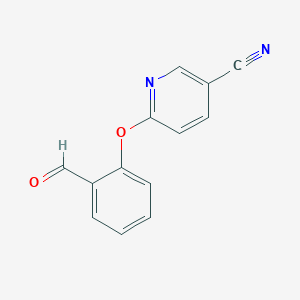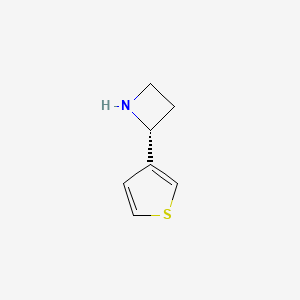
(7-methoxy-1-methyl-5-phenyl-indol-4-yl) Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methoxy-1-methyl-5-phenyl-indol-4-yl) Acetate: is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound, in particular, is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of indole derivatives often employs metal-catalyzed cross-coupling reactions. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the indole ring system .
Chemical Reactions Analysis
Types of Reactions: (7-Methoxy-1-methyl-5-phenyl-indol-4-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be studied for its potential biological effects .
Medicine: In medicine, indole derivatives are used in the development of pharmaceuticals. They are known to interact with various biological targets, making them useful in drug discovery and development .
Industry: In industry, indole derivatives are used in the production of dyes, pigments, and other materials. Their unique chemical properties make them valuable in various industrial applications .
Comparison with Similar Compounds
Similar Compounds:
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison: While these compounds share structural similarities with (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate, they differ in their specific substituents and overall structure.
Uniqueness: The unique combination of the methoxy, methyl, and phenyl groups in this compound distinguishes it from other indole derivatives. This unique structure may confer specific chemical and biological properties that are not present in similar compounds .
Properties
| 99497-21-9 | |
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(7-methoxy-1-methyl-5-phenylindol-4-yl) acetate |
InChI |
InChI=1S/C18H17NO3/c1-12(20)22-18-14-9-10-19(2)17(14)16(21-3)11-15(18)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
UHGGYLZZFVIIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=CN(C2=C(C=C1C3=CC=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



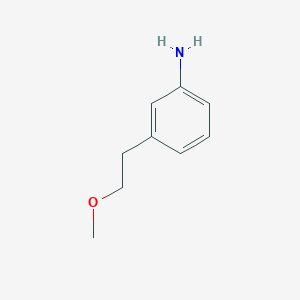



![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
